Cyclopropylamine acetate
Description
Strategic Significance of Cyclopropylamine (B47189) Derivatives in Modern Chemical Research
The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, often used to enhance potency, modulate physicochemical properties such as solubility and pharmacokinetics, and provide conformational stability. nih.gov Its derivatives are integral to the development of a wide range of therapeutic agents and other commercially important chemicals.
Pharmaceuticals: The cyclopropylamine structure is a key building block in the synthesis of various drugs. longdom.org It is found in antidepressants, antiviral agents, and anticancer compounds. longdom.org For example, the cyclopropylamine moiety is utilized in Monoamine Oxidase Inhibitors (MAOIs) to regulate neurotransmitter activity. longdom.orglongdom.org The fluoroquinolone antibiotic Trovafloxacin, though later withdrawn due to toxicity concerns, featured a cyclopropylamine group, highlighting its use in antibacterial drug design. nih.govacs.org
Agrochemicals: In the agricultural sector, cyclopropylamine derivatives are employed in the formulation of herbicides, fungicides, and insecticides. longdom.orglongdom.org Their inherent reactivity allows for the creation of stable and biologically active compounds essential for crop protection. longdom.org
Material Science: Cyclopropylamine is used to synthesize specialty polymers and advanced coatings. longdom.org The rigidity and strain of the cyclopropane (B1198618) ring can lead to materials with exceptional mechanical and thermal properties, suitable for high-performance applications. longdom.org Recent research has explored the use of cyclopropylamine in plasma polymerization to create amino-rich thin coatings that improve cell adhesion on various substrates. researchgate.netmdpi.com
Chemical Synthesis: As a versatile intermediate, cyclopropylamine is used in the production of fine chemicals, dyes, and fragrances. longdom.org It is a foundational component for academic research focused on the reactivity of strained molecular systems. longdom.org
Elucidation of Unique Structural Features and Reactive Properties of the Cyclopropane Ring and Amino Functionality in Chemical Synthesis
The chemical utility of cyclopropylamine stems from the synergistic interplay between its two key components: the highly strained cyclopropane ring and the nucleophilic amino group. longdom.org
The cyclopropane ring is a three-membered carbocyclic structure with C-C bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° of a tetrahedral carbon. longdom.orgfiveable.mefiveable.me This deviation results in substantial ring strain, which enhances the molecule's reactivity compared to acyclic analogues. longdom.orgfiveable.me The C-C bonds have enhanced pi-character, and the C-H bonds are shorter and stronger than those in alkanes. researchgate.net This strained system can readily undergo ring-opening reactions, releasing the inherent strain energy and providing a pathway for diverse chemical transformations. fiveable.mesci-hub.se
The amino functionality (-NH2) attached to the ring contributes basicity and nucleophilicity to the molecule. longdom.org This allows cyclopropylamine to act as a nucleophile in a wide array of organic reactions, including substitution, addition, and polymerization. longdom.org The combination of the strained ring and the reactive amine group makes cyclopropylamine an indispensable tool in synthetic organic chemistry. longdom.org
Physicochemical Properties of Cyclopropylamine:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₇N |
| Molar Mass | 57.09 g/mol |
| Boiling Point | 49-50 °C |
| Density | ~0.824 g/mL at 25 °C |
| Water Solubility | Miscible |
| Appearance | Colorless liquid |
This data is compiled from various sources. longdom.orgchembk.comchemicalbook.comchemicalbook.com
Overview of Academic Research Trajectories for Cyclopropylamine-Based Systems
Contemporary research on cyclopropylamine-based systems is focused on developing novel synthetic methods, expanding their applications, and understanding their metabolic pathways.
A significant area of research involves the development of new and more efficient methods for synthesizing cyclopropylamine derivatives. nih.gov While classical methods like the Curtius rearrangement are widely used, recent advancements have focused on enantioselective syntheses. nih.govutoronto.ca Modern strategies include:
Michael-Initiated Ring Closure (MIRC): A versatile and efficient method for generating cyclopropane rings with high enantioselectivity. rsc.org
Metal-Catalyzed Reactions: The use of rhodium and cobalt catalysts in the cyclopropanation of olefins with diazo compounds has seen significant progress. organic-chemistry.org Nickel-catalyzed cross-coupling reactions are also being used to directly synthesize 1-arylcyclopropylamines. organic-chemistry.org
Kulinkovich Reaction: This titanium-mediated reaction has been adapted for the synthesis of cyclopropylamines from amides and nitriles. nih.gov
Electro-synthesis: Researchers are exploring electro-organic chemistry, such as the electro-induced Hofmann rearrangement, as a sustainable technique for chemical synthesis. researchgate.net
Another major research trajectory is the use of cyclopropylamines in photocatalysis. Visible-light-mediated reactions, such as the [3+2] cycloaddition of cyclopropylamines with olefins, have been developed to construct complex heterocyclic structures under mild conditions. nih.gov These processes are often atom-economical, with the cyclopropylamine itself acting as a key reactant that undergoes irreversible ring-opening upon oxidation. nih.gov
In materials science, research continues on the use of cyclopropylamine for surface modification. Plasma polymerization of cyclopropylamine is being investigated to create stable, amine-rich coatings on materials like poly(ε-caprolactone) nanofibers to improve their biocompatibility for tissue engineering applications. researchgate.netmdpi.com
Finally, there is ongoing academic interest in the metabolic pathways of cyclopropylamine-containing compounds. plos.org Studies have investigated how enzymes like cytochrome P450 and monoamine oxidases can oxidize the cyclopropylamine moiety, leading to ring-opening and the formation of reactive intermediates. nih.govacs.org This research is crucial for understanding the bioactivation and potential toxicity of drugs that contain this functional group. nih.govacs.org
Structure
2D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
acetic acid;cyclopropanamine |
InChI |
InChI=1S/C3H7N.C2H4O2/c4-3-1-2-3;1-2(3)4/h3H,1-2,4H2;1H3,(H,3,4) |
InChI Key |
SKXMRERNVONWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopropylamine and Its Derivatives
Stereoselective and Enantioselective Synthesis of Cyclopropylamine (B47189) Scaffolds
The synthesis of cyclopropylamines with high levels of stereocontrol is a significant area of research, driven by the prevalence of this motif in pharmaceuticals and bioactive molecules. Achieving enantiopure or highly enantioenriched cyclopropylamines requires sophisticated synthetic strategies, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.
Asymmetric Catalysis in Cyclopropylamination Processes
Asymmetric catalysis offers a powerful approach to constructing chiral cyclopropylamine derivatives by employing chiral catalysts to control the stereochemical outcome of the reaction. researchgate.net A variety of catalytic systems have been developed to achieve high enantioselectivity.
One notable strategy involves the use of chiral-at-metal rhodium(III) complexes. These catalysts, where the chirality is centered at the metal atom, can provide a highly organized chiral environment for the reaction. For instance, single enantiomers of octahedral chiral-at-metal rhodium(III) complexes have been synthesized and utilized in asymmetric transformations. researchgate.net The close proximity of the chiral metal center to the substrates allows for effective asymmetric induction. researchgate.net
Another innovative approach is aggregation-induced asymmetric catalysis (AIAC). This method leverages the formation of chiral aggregates from catalyst molecules to create a chiral environment. nih.gov The enantioselectivity of a reaction can be influenced, and in some cases even reversed, by controlling the aggregation of the chiral catalyst through adjustments in solvent composition or the addition of salts. nih.gov For example, the formation of chiral aggregates of dihydroxylation ligands like (DHQD)₂PHAL and (DHQ)₂PHAL has been demonstrated to enhance enantioselectivity in the asymmetric dihydroxylation of alkenes. nih.gov
| Catalyst Type | Principle | Potential Advantage |
| Chiral-at-Metal Rh(III) Complexes | Chirality is centered at the metal, providing a defined chiral pocket for the reaction. researchgate.net | High level of asymmetric induction due to the intimate contact between the chiral center and the substrate. researchgate.net |
| Aggregation-Induced Asymmetric Catalysis (AIAC) | Formation of chiral aggregates from the catalyst creates a chiral environment. nih.gov | Enantioselectivity can be tuned or even reversed by controlling catalyst aggregation. nih.gov |
Biocatalytic Approaches to Enantioenriched Cyclopropylamines
Biocatalysis has emerged as a highly effective and environmentally friendly alternative for the synthesis of enantioenriched cyclopropylamines. nih.gov Enzymes offer high stereoselectivity under mild reaction conditions. nih.gov Several classes of enzymes have been successfully employed for this purpose.
Cytochrome P450 enzymes and other hemoproteins have been engineered through directed evolution to catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity. nih.govresearchgate.net For example, an engineered cytochrome P450 was used to produce the chiral cyclopropane (B1198618) core of levomilnacipran. nih.gov In a notable application, the synthesis of a key cyclopropane intermediate for the drug ticagrelor (B1683153) was achieved using biocatalytic methods. nih.gov
Other biocatalytic strategies include the use of ketoreductases, lipases, and amidases. nih.gov For instance, a ketoreductase can convert a prochiral ketone to an enantiopure alcohol, which can then be transformed into the desired cyclopropylamine in a few steps. nih.gov Alternatively, lipases or amidases can be used for the kinetic resolution of a racemic mixture of a cyclopropyl (B3062369) ester or amide to yield a chiral precursor. nih.gov Transaminases have also been engineered for the synthesis of chiral amines under industrial conditions, offering high yields and reduced waste. nih.gov
| Enzyme Class | Application in Cyclopropylamine Synthesis | Example |
| Cytochrome P450 | Engineered to catalyze asymmetric cyclopropanation of olefins. nih.govresearchgate.net | Synthesis of the chiral cyclopropane core of levomilnacipran. nih.gov |
| Ketoreductase | Conversion of a prochiral ketone to an enantiopure alcohol precursor. nih.gov | A building block for a ticagrelor intermediate. nih.gov |
| Lipase/Amidase | Kinetic resolution of racemic cyclopropyl esters or amides. nih.gov | Generation of chiral precursors for cyclopropylamines. nih.gov |
| Transaminase | Engineered for the synthesis of chiral amines. nih.gov | Industrial synthesis of a drug intermediate with high yield and reduced waste. nih.gov |
Chiral Auxiliary and Ligand-Controlled Transformations for Cyclopropylamine Construction
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in asymmetric synthesis. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org
Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereogenic centers of the pseudoephedrine. wikipedia.org While broadly applicable, the specific use of these auxiliaries in the direct construction of cyclopropylamines is an area of ongoing research.
Chiral ligands in metal-catalyzed reactions also play a crucial role in controlling the stereochemistry of cyclopropanation reactions. researchgate.net These ligands coordinate to the metal center and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. researchgate.net
Metal-Catalyzed Coupling Reactions for Cyclopropylamine Functionalization
Metal-catalyzed coupling reactions are indispensable tools for the functionalization of cyclopropylamine derivatives, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.
Cross-Coupling Strategies for C-N Bond Formation with Cyclopropylamine Precursors
Nickel-catalyzed reductive cross-coupling reactions have been developed for the direct arylation of cyclopropylamines. researchgate.net A notable protocol involves the coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides. researchgate.netresearchgate.net This method provides direct access to 1-arylcyclopropylamines, which are important motifs in medicinal chemistry. researchgate.net The reaction is typically fast, exhibits broad functional group tolerance, and does not require harsh conditions. researchgate.net The NHP esters are readily prepared from the corresponding carboxylic acids. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |
| Cyclopropylamine NHP ester | (Hetero)aryl halide | Nickel catalyst, TMSCl, Zn | 1-Arylcyclopropylamine | Fast reaction, excellent functional group tolerance, mild conditions. researchgate.netresearchgate.net |
This approach represents a significant advancement over traditional methods, which often require stoichiometric organometallic reagents or azides. researchgate.net
C-H Activation and Cyclization Methods Incorporating Aminocyclopropane Moieties
C-H activation strategies offer a direct and atom-economical way to functionalize molecules. acs.org In the context of cyclopropylamines, these methods can be used to forge new bonds by activating otherwise inert C-H bonds.
Rhodium-catalyzed C-C bond activation of cyclopropanes directed by an amino group has been demonstrated. acs.org In these reactions, a secondary amine or aniline (B41778) can direct a rhodium(I) catalyst to regioselectively cleave a C-C bond of the cyclopropane ring. acs.org The resulting metallacycle can then undergo further reactions, such as carbonylation, to form larger ring systems like seven- and eight-membered lactams. acs.org This represents a powerful method for incorporating the aminocyclopropane unit into more complex heterocyclic structures. acs.org
Furthermore, methods that merge C-H and C-C bond activation are being developed. For instance, a rhodium(III)-catalyzed three-component reaction of arylcyclopropane hydroxamates, diazomalonate derivatives, and an alcohol involves a Csp³–H activation on the cyclopropyl ring to form a rhodacycle intermediate, leading to the synthesis of α-alkoxylated γ-lactams. mdpi.com These advanced strategies highlight the increasing sophistication of synthetic methods for creating complex molecules containing the aminocyclopropane scaffold.
Photochemical and Electrochemical Approaches in Cyclopropylamine Synthesis
Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to construct complex molecular architectures under mild conditions. These approaches offer unique activation pathways, enabling transformations that are often challenging to achieve through traditional thermal methods. The synthesis of cyclopropylamines and their derivatives has significantly benefited from these advancements, with photoredox catalysis and electro-organic synthesis emerging as powerful tools for their construction and functionalization.
Photoredox Catalysis for Cyclopropylamine Derivatization
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate reactive intermediates. youtube.com This strategy has been successfully applied to the derivatization of cyclopropylamines, primarily through the generation of nitrogen-centered radicals or the activation of the cyclopropane ring. These reactive species can then participate in a variety of transformations, leading to the formation of diverse and valuable molecular scaffolds. acs.orgnih.gov
One prominent application is the use of photoredox catalysis in [3+2] cycloaddition reactions of N-sulfonyl cyclopropylamines with electron-deficient olefins. bris.ac.uk In this process, the photocatalyst, upon excitation by visible light, facilitates the oxidation of a deprotonated N-sulfonyl cyclopropylamine to a nitrogen-centered radical. This radical undergoes ring-opening of the strained cyclopropane, followed by intermolecular addition to the olefin. Subsequent reduction and 5-exo cyclization lead to the formation of highly functionalized cyclopentane (B165970) derivatives with excellent diastereoselectivity. bris.ac.uk This method provides access to complex cyclopentane ring systems bearing synthetically useful handles for further modification. bris.ac.uk
Another notable photoredox-catalyzed transformation is the bromonitroalkylation of alkenes, which serves as a pathway to cyclopropylamine derivatives. In this reaction, bromonitromethane (B42901) acts as a source for both a nitroalkyl group and a bromine atom, which add across the double bond. Subsequent cyclization of the resulting adduct furnishes the cyclopropylamine core. nih.gov
The versatility of photoredox catalysis is further demonstrated in the annulation of N,N'-cyclic azomethine imines with N-sulfonyl cyclopropylamines. This method, driven by visible light, proceeds via a radical-based mechanism involving intermolecular radical addition and subsequent intramolecular 6-exo-trig cyclization. nih.gov This strategy leads to the synthesis of dinitrogen-fused saturated six-membered rings with high cis diastereoselectivity. nih.gov
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| Organic Photocatalyst | N-sulfonyl cyclopropylamines, electron-deficient olefins | Trans-substituted cyclopentanes | High diastereoselectivity, mild conditions, broad substrate scope. bris.ac.uk |
| Photoredox Catalyst | Alkenes, bromonitromethane | Cyclopropylamine derivatives | Direct and regioselective C-Br and C-C bond formation. nih.gov |
| Visible-light photocatalyst | N,N'-Cyclic azomethine imines, N-sulfonyl cyclopropylamines | Dinitrogen-fused saturated heterocycles | Radical-based annulation, high cis diastereoselectivity. nih.gov |
Electro-Organic Synthesis of Cyclopropylamines via Rearrangement Processes
Electro-organic synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods, often avoiding the need for harsh reagents. rsc.org A significant application in the synthesis of cyclopropylamines is the electro-induced Hofmann rearrangement of cyclopropyl amides. thieme-connect.comresearchgate.net This method provides a practical and direct route to primary cyclopropylamines from their corresponding amide precursors.
The reaction is typically carried out in an undivided electrochemical cell under galvanostatic conditions. The cyclopropyl amide is converted to the corresponding N-haloamide in situ, which then undergoes an electrochemically induced rearrangement to an isocyanate intermediate. Subsequent hydrolysis or trapping with a suitable nucleophile affords the desired cyclopropylamine. This electrochemical approach has been shown to be effective for a range of cyclopropyl amides, providing the corresponding amines in moderate to good yields. thieme-connect.comresearchgate.net It represents a valuable and complementary method to existing synthetic strategies for accessing these important building blocks. researchgate.net
| Substrate | Conditions | Product | Yield (%) |
| Cyclopropanecarboxamide | Galvanostatic, undivided cell | Cyclopropylamine | 23-94 thieme-connect.comresearchgate.net |
| Substituted Cyclopropanecarboxamides | Galvanostatic, undivided cell | Substituted Cyclopropylamines | Varies with substrate thieme-connect.comresearchgate.net |
Ring-Forming Reactions and Rearrangements for Cyclopropylamine Construction
The construction of the strained three-membered ring of cyclopropylamines requires specialized synthetic strategies. Modern organic synthesis has developed a variety of sophisticated methods, including advanced cyclopropanation reactions and the strategic use of molecular rearrangements, to efficiently incorporate the nitrogen functionality into the cyclopropane core.
Modern Cyclopropanation Variants for Incorporating Nitrogen Functionality
Classical cyclopropanation methods have been adapted and refined to allow for the direct or indirect incorporation of nitrogen-containing groups. acs.org These modern variants often employ transition metal catalysis or organocatalysis to achieve high levels of efficiency and stereoselectivity. rsc.org
The Simmons-Smith cyclopropanation , a well-established method for converting alkenes to cyclopropanes, has been successfully applied to substrates containing nitrogen functionalities. rsc.orgrsc.orgmdpi.com The reaction typically involves the use of a diorganozinc reagent and a diiodoalkane. The presence of a directing group, such as a hydroxyl or amino group, on the alkene substrate can control the stereochemical outcome of the cyclopropanation. rsc.org
Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is another powerful strategy for cyclopropane synthesis. rsc.orgrsc.org Catalysts based on rhodium, copper, and other transition metals can effectively generate metal carbenoids from diazo compounds. These reactive intermediates then undergo cycloaddition with alkenes to form the cyclopropane ring. By using nitrogen-substituted alkenes or diazo compounds, this method can be used to prepare cyclopropylamines and their derivatives. Significant progress has been made in developing chiral catalysts for this transformation, enabling the enantioselective synthesis of cyclopropylamines. researchgate.net
Michael-Initiated Ring Closure (MIRC) reactions provide a versatile route to cyclopropanes by reacting a nucleophile with a Michael acceptor. rsc.orgrsc.org In the context of cyclopropylamine synthesis, this can involve the addition of a nitrogen-containing nucleophile to an activated alkene, followed by an intramolecular cyclization to form the three-membered ring. The use of chiral catalysts or auxiliaries can render this process asymmetric, providing access to enantioenriched cyclopropylamine derivatives. rsc.org
| Method | Key Reagents | Substrate | Key Features |
| Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Allylic amines/amides | Stereospecific, directing group effect. rsc.orgmdpi.com |
| Diazo-Derived Carbenoid Addition | Rh₂(OAc)₄, diazoacetate | Nitrogen-containing alkenes | Catalytic, access to functionalized cyclopropanes. rsc.orgresearchgate.net |
| Michael-Initiated Ring Closure (MIRC) | Base, Michael acceptor | Nitrogen-containing nucleophile | Convergent, potential for asymmetry. rsc.orgrsc.org |
Exploitation of Rearrangement Reactions in Cyclopropylamine Chemistry
The inherent ring strain of the cyclopropane ring can be harnessed as a driving force for rearrangement reactions, providing access to more complex molecular architectures. acs.org Several rearrangement reactions have been exploited in the synthesis and derivatization of cyclopropylamines.
The divinylcyclopropane-cycloheptadiene rearrangement is a powerful pericyclic reaction that has been utilized in the synthesis of nitrogen-containing seven-membered rings. beilstein-journals.org When a cyclopropane is substituted with two vinyl groups in a cis-relationship, it can undergo a thermal or metal-catalyzed rearrangement to form a cycloheptadiene. By incorporating a nitrogen atom into one of the vinyl groups or as a substituent on the cyclopropane ring, this rearrangement can be used to construct azepine derivatives. researchgate.net A notable variant is the 1-aza-Cope rearrangement of 1-imino-2-vinylcyclopropanes, which leads to the formation of fused dihydroazepine derivatives. researchgate.net
The Cloke-Wilson rearrangement describes the conversion of cyclopropanes bearing an imino group into dihydropyrroles. This transformation is driven by the release of ring strain and leads to the formation of a less-strained five-membered heterocyclic ring. researchgate.net More recently, a cascade reaction involving a cyclopropylimine rearrangement and a Povarov reaction has been developed for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes, demonstrating the utility of this rearrangement in complex molecule synthesis. rsc.org
| Rearrangement | Starting Material | Product | Key Features |
| aza-Cope Rearrangement | 1-Imino-2-vinylcyclopropane | Dihydroazepine derivative | Access to seven-membered rings, often occurs in tandem with cyclopropanation. researchgate.net |
| Cloke-Wilson Rearrangement | Cyclopropyl imine | Dihydropyrrole | Formation of five-membered heterocycles, driven by strain release. researchgate.net |
| Cyclopropylimine/Povarov Cascade | Cyclopropyl aldehyde, aniline | Hexahydropyrroloquinoline | Facile access to pharmacologically relevant scaffolds. rsc.org |
Intramolecular Cyclizations and Annulation Processes
Intramolecular reactions provide an efficient means of constructing cyclic systems, often with high levels of stereocontrol. In the context of cyclopropylamine chemistry, intramolecular cyclizations and annulation processes have emerged as powerful strategies for the synthesis of fused and spirocyclic ring systems.
Aza-Heck-triggered C(sp³)–H functionalization cascades represent a novel approach to cyclopropane-fused N-heterocycles. nih.gov In this process, a palladium(0)-catalyzed aza-Heck cyclization generates an alkyl-palladium(II) intermediate. This intermediate then participates in an intramolecular C(sp³)–H activation to form the cyclopropane ring, leading to the formation of either ring-fused or spiro-fused systems. The regioselectivity of the cyclopropanation can be controlled by either steric or electronic factors. nih.gov
Radical-based annulation reactions offer another versatile route to complex cyclic systems containing a cyclopropylamine motif. For instance, the visible-light photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with alkenes proceeds through a radical mechanism to afford highly substituted cyclopentanes. bris.ac.uk Similarly, a radical-based annulation of azomethine imines with N-sulfonyl cyclopropylamines has been developed to synthesize dinitrogen-fused saturated six-membered rings. nih.gov Iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has also been shown to be an effective method for producing a variety of spirocyclic and polyfunctionalized cyclopentylamine (B150401) derivatives. acs.org Furthermore, a photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes provides a convergent route to bicyclo[3.1.0]hexanes. rsc.org
| Reaction Type | Key Reagents/Catalyst | Reactants | Product Type |
| Aza-Heck/C-H Functionalization | Pd(0) catalyst | N-(Pentafluorobenzoyloxy)carbamates | Cyclopropane-fused N-heterocycles. nih.gov |
| Radical [3+2] Annulation | Visible-light photocatalyst | N-Sulfonyl cyclopropylamines, alkenes | Trans-substituted cyclopentanes. bris.ac.uk |
| Radical [3+2] Cyclization | FeCl₂·4H₂O | N-Aryl cyclopropylamines, alkenes | Spirocyclic and polyfunctionalized cyclopentylamines. acs.org |
| Photoredox (3+2) Annulation | Photocatalyst | Cyclopropenes, aminocyclopropanes | Bicyclo[3.1.0]hexanes. rsc.org |
Mechanistic Investigations of Cyclopropylamine Reactivity
Fundamental Ring-Opening Pathways of Cyclopropylamine (B47189) Derivatives
The high ring strain of the cyclopropane (B1198618) ring, estimated to be around 115 kJ/mol, makes it susceptible to cleavage under various conditions. rsc.org The presence of an amine group can further influence the regioselectivity and the energetic favorability of these ring-opening processes.
Analysis of Strain Release and Thermodynamically Driven Transformations
The driving force for many reactions involving cyclopropylamines is the release of ring strain. beilstein-journals.org This release of strain contributes to the thermodynamic favorability of ring-opening reactions, where the strained three-membered ring is converted into a more stable acyclic system. The transformation from a cyclopropylmethyl radical to a but-3-enyl radical, for instance, is a highly exothermic process due to the relief of approximately 115 kJ/mol of strain energy. rsc.org
In superacid-promoted reactions of trans-2-phenylcyclopropylamine•HCl, theoretical calculations have been employed to probe the regiochemistry of the ring-opening. These studies indicate that the observed distal bond cleavage (C2-C3) is a result of both the weakening of this bond by the σ-acceptor properties of the ammonium (B1175870) group and the charge-charge repulsive effects in the transition states leading to ring opening. nih.gov This highlights how electronic effects, in concert with strain release, dictate the thermodynamic landscape of these transformations.
Computational studies on the gas-phase pyrolysis of cyclopropylamine have further elucidated the kinetics and mechanisms of its thermal rearrangements. scispace.comresearchgate.net These studies help in understanding the thermodynamically favored pathways and the energy barriers associated with different ring-opening and isomerization processes.
Elucidation of Radical-Initiated Cyclopropyl (B3062369) Ring Cleavage Mechanisms
Cyclopropylamines can undergo ring cleavage through radical-initiated pathways, which have been a subject of significant investigation. beilstein-journals.org These reactions often proceed via the formation of a nitrogen-centered radical cation upon single-electron transfer (SET). nih.govchemrxiv.org This radical cation can then initiate the β-scission of the strained cyclopropane ring. chemrxiv.org
The process typically involves the oxidation of the cyclopropylamine to form a nitrogen radical cation, which leads to an irreversible opening of the cyclopropyl ring. nih.gov This strategy has been utilized in various synthetic applications, often under mild conditions using visible-light photoredox catalysis. nih.gov The resulting distonic radical cation can be trapped by various radical acceptors. beilstein-journals.org
The regioselectivity of the ring opening of substituted cyclopropylmethyl radicals is a key aspect of these mechanisms. For example, the cis-2-methylcyclopropylmethyl radical primarily cleaves to form the more stable secondary pent-4-en-2-yl radical. In contrast, the trans-isomer preferentially yields the primary 2-methylbut-3-en-1-yl radical, the reasons for which are not entirely clear. rsc.org Theoretical studies, including ab initio direct dynamics trajectory studies, have been employed to probe the mechanism and dynamics of cyclopropyl radical ring-fission, predicting a conrotatory ring-opening mechanism in some cases. acs.org
Several oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been developed, highlighting the versatility of radical-mediated pathways. beilstein-journals.orgnih.gov These reactions often involve the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate an alkyl radical that can participate in subsequent cyclization reactions. nih.gov
Studies on Polar and Ionic Ring-Opening Processes
Besides radical pathways, the ring-opening of cyclopropylamines can also proceed through polar and ionic mechanisms. Donor-acceptor cyclopropanes, for instance, can undergo ring-opening reactions where the process is facilitated by the electronic push-pull nature of the substituents. acs.org
Superacid-promoted reactions of trans-2-(phenyl)cyclopropylamine•HCl provide a clear example of an ionic ring-opening process. In this case, the reaction proceeds through the formation of an ammonium-carbenium dication, which is then trapped by arene nucleophiles. This reaction is a rare example of distal bond cleavage (C2-C3) in a cyclopropane ring, driven by the powerful electrophilic nature of the superacid media. nih.gov Theoretical studies suggest that this distal bond cleavage is facilitated by the σ-acceptor properties of the ammonium group and charge-charge repulsion in the transition state. nih.gov
The interaction of substituents with the Walsh orbitals of the cyclopropane ring plays a crucial role in these ionic pathways. For cyclopropanes with strong π-acceptor groups, interaction with the 3e' orbital of the cyclopropane ring leads to weakening and cleavage of the vicinal C1-C2 bond. nih.gov Conversely, a cationic σ-acceptor group, such as a protonated amide that is not in conjugation with the ring, can interact with the 1e" orbital, leading to the weakening and cleavage of the distal C2-C3 bond. nih.gov
Cycloaddition Reactions Involving Cyclopropylamines
Cyclopropylamines can also serve as three-carbon synthons in cycloaddition reactions, providing access to five-membered ring systems. These reactions often proceed through a ring-opened intermediate.
Characterization of Formal [3+2] Cycloadditions and Product Formation
Formal [3+2] cycloaddition reactions of cyclopropylamines with various unsaturated partners, such as olefins and alkynes, have been developed to synthesize cyclopentane (B165970) and pyrrolidine (B122466) derivatives. beilstein-journals.orgnih.gov These reactions are often mediated by visible-light photoredox catalysis or transition metal catalysts. beilstein-journals.orgnih.gov
In a typical visible-light-mediated [3+2] cycloaddition, the cyclopropylamine is oxidized to a nitrogen radical cation, which then undergoes ring-opening to form a distonic radical cation intermediate. This intermediate is subsequently trapped by an alkene or alkyne to initiate a radical cyclization, ultimately forming the five-membered ring product. beilstein-journals.orgnih.gov For example, the reaction of N-aryl cyclopropylamines with styrenes or acrylates in the presence of a ruthenium or iridium photocatalyst yields the corresponding cyclopentane products. nih.govchemrxiv.org
Dirhodium(II) complexes have also been shown to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes. beilstein-journals.org The proposed mechanism involves the formation of a distonic radical cation from the cyclopropane ring-opening, which then reacts with the alkyne substrate to generate a radical intermediate that undergoes intramolecular radical addition to form the cycloadduct. beilstein-journals.org
The scope of these reactions is broad, tolerating a variety of functional groups on both the cyclopropylamine and the cycloaddition partner. nih.govrsc.org The products of these reactions are often formed as mixtures of diastereomers, particularly with monocyclic cyclopropylamines. nih.gov
Analysis of Chemo- and Regioselectivity in Cycloaddition Pathways
The chemo- and regioselectivity of [3+2] cycloaddition reactions involving cyclopropylamines are critical aspects that determine the synthetic utility of these methods. In visible-light-mediated cycloadditions with olefins, excellent regiocontrol with respect to the alkene has been observed. nih.gov The reaction of N-aryl cyclopropylamines with styrenes, for example, typically yields products where the aryl group from the styrene (B11656) is attached to the carbon adjacent to the nitrogen atom in the newly formed cyclopentane ring. nih.gov
The diastereoselectivity of these cycloadditions can be influenced by the structure of the cyclopropylamine. While reactions with monocyclic cyclopropylamines often result in low diastereoselectivity, the use of bicyclic cyclopropylamines can impart a steric bias that leads to higher diastereoselectivity. nih.gov
In the context of chemo- and diastereo-selective [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with α,β-unsaturated enamides, the use of a simple base catalyst like NaOH can promote the reaction to afford structurally sophisticated spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org This highlights the potential for achieving high levels of stereocontrol by careful choice of catalyst and substrates.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to explore the chemo-, regio-, and stereoselectivities of [3+2] cycloaddition reactions. researchgate.net These computational approaches provide insights into the transition state energies and reaction pathways, helping to rationalize the experimentally observed selectivities. nih.gov
Electron Transfer and Hydrogen Abstraction Mechanisms in Cyclopropylamine Reactions
The reactivity of cyclopropylamines is frequently initiated by the generation of radical species. Two primary mechanistic pathways for this initiation are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). These pathways lead to distinct intermediates that govern the subsequent chemical transformations, such as ring-opening, cycloaddition, and rearrangement reactions.
The formation of the radical cation dramatically alters the stability of the adjacent cyclopropane ring. The inherent ring strain, combined with the electron-deficient nature of the newly formed radical cation, facilitates the rapid cleavage of one of the C-C bonds of the cyclopropane ring. This β-scission is a key step, relieving ring strain and forming a more stable, delocalized radical cation intermediate.
Research into the photoreactions of 2-phenylcyclopropylamines with cyanoanthracenes has shown that the dynamics of the geminate radical-ion pairs formed after electron transfer are dominated by this exothermic bond cleavage of the amine radical cation acs.org. Similarly, visible-light-mediated [3+2] cycloadditions of N-aryl cyclopropylamines with electron-deficient alkenes proceed through a SET pathway, where the reaction is initiated by the formation of the amine radical cation followed by ring opening researchgate.net.
The rate and efficiency of the ring-opening process are influenced by both stereoelectronic and resonance effects. For the ring-opening to be efficient, the radical cation must adopt a specific conformation where the p-orbital on the nitrogen containing the spin and charge aligns with the C-C bond of the cyclopropyl ring that is breaking. Studies on N-cyclopropyl-N-methylaniline revealed a sluggish ring-opening rate, which was attributed to resonance delocalization of the radical cation into the phenyl ring and a failure to meet the necessary stereoelectronic requirements in its lowest energy conformation researchgate.net. However, incorporating a radical-stabilizing phenyl substituent on the cyclopropyl group can significantly accelerate the ring-opening by compensating for the loss of resonance energy in the ring-closed form researchgate.net.
The nature of the substituent on the nitrogen atom also plays a critical role. While N-aryl cyclopropylamines are readily oxidized, the oxidation potential of N-sulfonyl or N-carbamoyl cyclopropylamines is significantly higher, making the generation of the corresponding radical cations more challenging nih.gov. In the case of N-sulfonyl cyclopropylamines, this challenge can be overcome by deprotonating the sulfonamide to form an aza-anion. This anion is much more easily oxidized, facilitating a SET process to generate a nitrogen-centered radical, which then initiates the characteristic ring-opening nih.gov.
The synthetic utility of SET-initiated cyclopropylamine reactivity is demonstrated in various photocycloaddition reactions. For instance, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines are triggered by the reductive quenching of a photoexcited catalyst, which oxidizes the amine to generate the key ring-opened radical cation intermediate for the subsequent cycloaddition uchicago.edu. Experimental evidence, such as the loss of olefin geometry in the final products of reactions with dimethyl maleate (B1232345) and dimethyl fumarate, supports a stepwise mechanism involving these radical intermediates rather than a concerted process researchgate.net.
Table 1: Summary of Investigated SET Pathways in Cyclopropylamine Reactions
| Reaction Type | Cyclopropylamine Derivative | Initiation Method | Key Intermediate | Key Findings |
|---|---|---|---|---|
| Photoreaction with Cyanoanthracenes | 2-Phenylcyclopropylamine | Electron transfer to excited state cyanoanthracene | Amine radical cation; Ring-opened radical cation | Reaction dynamics are dominated by exothermic bond cleavage of the amine radical cation. acs.org |
| Asymmetric [3+2] Photocycloaddition | N-Aryl cyclopropylamine | Visible-light photoredox catalysis (reductive quenching) | Amine radical cation; Ring-opened radical cation | The transformation is triggered by oxidation of the amine, leading to a radical cation that undergoes ring-opening before cycloaddition. uchicago.edu |
| Diastereoselective [3+2] Cycloaddition | N-Sulfonyl cyclopropylamine | Visible-light photoredox catalysis (oxidation of aza-anion) | Nitrogen-centered radical; Ring-opened carbon-centered radical | Deprotonation of the sulfonamide allows for facile oxidation of the resulting aza-anion to initiate the radical cascade. nih.gov |
| Formal [3+2] Cycloaddition | N-Aryl cyclopropylamine | Light-mediated (photoredox catalysis) | Amine radical cation | Loss of initial olefin stereochemistry in the product supports a stepwise reaction mechanism proceeding through a SET pathway. researchgate.net |
| Ring-Opening Kinetics Study | N-Cyclopropyl-N-methylaniline | Single Electron Transfer (SET) | Amine radical cation | Sluggish ring-opening rate is attributed to resonance effects and unfavorable stereoelectronics. researchgate.net |
Hydrogen Atom Transfer (HAT) represents an alternative mechanistic pathway for generating radical intermediates from substrates. This process involves the direct abstraction of a hydrogen atom (a proton and an electron) by a radical species, typically from a C-H or N-H bond. While SET involves the transfer of an electron, HAT involves the transfer of an entire hydrogen atom in a concerted step. In the context of cyclopropylamine reactivity, HAT could potentially occur at a C-H bond on the cyclopropyl ring or at the N-H bond of a primary or secondary amine. However, detailed investigations and characterizations specifically detailing HAT pathways as the primary mode of radical initiation in general cyclopropylamine reactions are not extensively documented in the reviewed literature.
The metabolic oxidation of drugs containing a cyclopropylamine moiety, such as in trovafloxacin, can proceed through pathways that result in ring-opened products via radical intermediates acs.org. While this bio-activation involves oxidation, it highlights the susceptibility of the cyclopropylamine structure to radical-mediated transformations that could conceptually be initiated by a HAT reagent.
Generally, HAT reactivity is governed by the bond dissociation energy (BDE) of the bond from which the hydrogen is abstracted. C-H bonds alpha to a nitrogen atom are often activated towards HAT due to the stabilization of the resulting radical. However, the specific characterization of such pathways, including the identification of HAT reagents, kinetic studies, and intermediate trapping for cyclopropylamine itself, remains an area requiring more focused research to be fully described.
Theoretical and Computational Studies of Cyclopropylamine Chemistry
Quantum Chemical Calculations on Cyclopropylamine (B47189) Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting and explaining the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, offering a window into reaction mechanisms and molecular properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, providing detailed information about the energetics of reactants, products, and the transition states that connect them. mdpi.commdpi.com
In the study of cyclopropylamine derivatives, DFT calculations have been employed to explore reaction pathways. For instance, theoretical studies on the [3 + 2] photocycloadditions of cyclopropylanilines with olefins utilized DFT calculations at the B3LYP-D3/6-31G** level to understand the reaction mechanism and the origin of enantioselectivity. These calculations focused on key steps, including radical addition and cyclization processes, to map out the stereochemical pathway of the reaction.
Furthermore, DFT methods have been used to characterize the molecular structure and vibrational frequencies of cyclopropylamine itself. Calculations using the B3LYP density functional method with a 6-31G(2d,2p) basis set have produced a scaled DFT force field that accurately reproduces experimental vibrational frequencies, leading to the reassignment of several fundamental vibrational modes.
The table below summarizes representative applications of DFT in studying reactions involving cyclopropylamine derivatives.
| Reaction Type | Computational Method | Focus of Study | Key Findings |
| [3+2] Photocycloaddition | B3LYP-D3/6-31G** | Reaction mechanism, Enantioinduction | Elucidation of stereochemically relevant steps in radical addition and cyclization. |
| Ring-opening Hydroarylation | DFT (unspecified functional) | Reaction profiles, Mechanism | Calculation of energy profiles for the addition of cyclopropyl (B3062369) ketones/esters to arenes. researchgate.net |
| General Structure | B3LYP/6-31G(2d,2p) | Molecular structure, Vibrational frequencies | Accurate reproduction of experimental vibrational spectra and reassignment of modes. |
This table provides an interactive summary of DFT applications in cyclopropylamine chemistry.
Cyclopropylamine exhibits conformational isomerism due to the rotation of the amino (–NH2) group relative to the cyclopropane (B1198618) ring. This rotation, or torsion, leads to different spatial arrangements of the atoms, known as conformers, each with a distinct energy level. Advanced computational methods, alongside spectroscopic techniques, are crucial for analyzing these conformations and their dynamics.
Cyclopropylamine exists in two primary conformational forms: trans and gauche. These are distinguished by the orientation of the amino group with respect to the three-membered ring. The interplay between electron delocalization from the electron-rich amine substituent to the electron-deficient ring governs the conformational energy landscape.
Quantum-chemical calculations have been performed to determine the relative stabilities of these conformers. The calculated energy differences (ΔE) in the gas phase provide insight into the conformational preferences of cyclopropylamine derivatives. researchgate.net For example, computational studies have quantified the energy difference between different orientations of substituents on the cyclopropyl ring. researchgate.net
The table below presents calculated energy differences for conformers of a representative cyclopropylamine derivative. researchgate.net
| Conformer 1 | Conformer 2 | Calculated Energy Difference (ΔE) in kcal/mol |
| Gauche-like | Trans-like | 0.44 |
This interactive table showcases the subtle energy differences that dictate the conformational preferences in cyclopropylamine derivatives.
High-resolution Fourier transform infrared spectroscopy coupled with synchrotron radiation has been used to measure the pure rotational and rovibrational spectra of cyclopropylamine, identifying the presence of both trans and gauche conformers. The complex spectra reveal the dynamics of the –NH2 torsion.
Molecular Modeling and Dynamics Simulations for Cyclopropylamine Interactions
While quantum chemical calculations are excellent for detailing reaction mechanisms at a molecular level, molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and their interactions with other molecules or within a larger system.
Computational studies have been vital in mapping the reaction pathways and associated energetics for the decomposition and transformation of cyclopropylamine. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, and computational analysis helps to predict the most likely outcomes. researchgate.net
A detailed computational study of the gas-phase pyrolysis of cyclopropylamine using DFT and CBS-QB3 calculations has explored various mechanistic pathways. The study calculated thermodynamic functions and activation parameters for several decomposition routes. For instance, dehydrogenation reactions were found to proceed through a concerted step transition state.
Two significant pathways identified were:
Pathway A/B: Involving the elimination of H2 to form allylamine, which then undergoes further dissociation. The formation of ethyl cyanide and H2 was identified as a kinetically and thermodynamically significant pathway, albeit with a high energy barrier of 416 kJ mol⁻¹.
Pathway E: Involving dehydrogenation via a hydrogen ion. The formation of an α-propylamine cation and NH3 was found to be the most favorable reaction energetically, with a remarkably low activation barrier of just 1 kJ mol⁻¹.
The following table summarizes the calculated energetics for key reaction pathways in the gas-phase pyrolysis of cyclopropylamine.
| Pathway | Products | Activation Energy (kJ/mol) | Thermodynamic Favorability |
| B | Ethyl cyanide + H₂ | 416 | Kinetically and Thermodynamically Significant |
| E | α-Propylamine cation + NH₃ | 1 | Most Favorable Pathway |
This interactive table details the energetics of different decomposition pathways for cyclopropylamine.
Large amplitude motions, such as the torsion of the –NH2 group in cyclopropylamine, are challenging to model accurately using standard harmonic oscillator approximations. The Reaction Path Hamiltonian (RPH) is a theoretical model specifically developed to treat such motions. smu.eduresearchgate.net The RPH approach defines a reaction coordinate for the large amplitude motion (in this case, the NH2 torsion angle) and treats the remaining vibrational degrees of freedom as harmonic oscillators that are adiabatically separated from it. smu.edu
This methodology has been successfully applied to analyze the complex rovibrational spectra of cyclopropylamine. Theoretical results from quasi-adiabatic channel RPH calculations showed excellent agreement with experimental data for the torsional energy levels and their rotational constants. This agreement underscores the necessity of using molecule-specific theoretical treatments for large amplitude motions.
The RPH approach was also instrumental in assigning the complex spectral features of the lower-symmetry gauche-conformer of cyclopropylamine. It allowed for the assignment of two tunneling components of the torsional fundamental, providing new, high-resolution spectroscopic evidence for the existence of gauche-cyclopropylamine.
Advanced Spectroscopic Characterization and Analytical Methodologies for Cyclopropylamine Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
High-resolution spectroscopy offers profound insights into the molecular architecture of cyclopropylamine (B47189). These techniques are crucial for confirming the identity of the compound, understanding its three-dimensional structure, and observing its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., 2D NMR, 1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like cyclopropylamine acetate (B1210297). mmu.ac.uk One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of the cyclopropylamine moiety, the protons on the cyclopropyl (B3062369) ring exhibit complex splitting patterns due to their distinct chemical environments and coupling with each other. The methine proton (CH) typically appears as a multiplet at a different chemical shift than the methylene (B1212753) protons (CH₂). The protons of the amine group (-NH₂) can appear as a broad singlet, and its chemical shift is often dependent on the solvent and concentration. For cyclopropylamine acetate, a distinct singlet corresponding to the methyl protons of the acetate counterion would also be observed. rsc.orgchemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The cyclopropyl ring carbons appear at characteristic upfield chemical shifts. The acetate counterion would show two signals: one for the methyl carbon and one for the carboxyl carbon. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these signals. nih.govnih.gov COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclopropyl ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of the cyclopropyl carbons and their attached protons. nih.gov These techniques are instrumental in gaining mechanistic insights by allowing researchers to track the transformation of functional groups during a chemical reaction. mmu.ac.uk
Table 1: Typical NMR Chemical Shifts (δ) for the Cyclopropylamine Moiety
| Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Methylene Protons | ¹H | 0.30 - 0.80 | Multiplet |
| Methine Proton | ¹H | 2.20 - 2.60 | Multiplet |
| Amine Protons | ¹H | 1.00 - 2.00 (variable) | Broad Singlet |
| Methylene Carbons | ¹³C | 2.0 - 10.0 | N/A |
| Methine Carbon | ¹³C | 25.0 - 35.0 | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and salt form.
Vibrational and Rotational Spectroscopy (Far-Infrared, Raman) for Molecular Structure and Dynamics
Vibrational and rotational spectroscopy techniques provide detailed information about the conformational landscape and dynamic behavior of molecules. rsc.org Far-infrared (FIR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to its structure and bonding. mdpi.com
Recent high-resolution FIR spectroscopy studies on cyclopropylamine have revealed the presence of both trans and gauche conformers, which arise from the rotation of the amino group (-NH₂) relative to the cyclopropyl ring. nih.govaip.org The analysis of the pure rotational and rovibrational spectra allows for the precise determination of rotational and centrifugal distortion constants for the ground and excited torsional states. nih.govresearchgate.net A global analysis of thousands of transitions provides highly accurate energy levels for the torsional polyads. nih.govresearchgate.net
These experimental findings are often compared with theoretical calculations to benchmark computational methods and refine the understanding of complex potential energy surfaces characterized by multiple minima and low-energy barriers. aip.org This comprehensive characterization is crucial for understanding the molecule's intrinsic structural preferences and dynamic processes.
Table 2: Experimentally Determined Rotational Constants for trans-Cyclopropylamine
| Constant | Ground State (cm⁻¹) | First Excited State (cm⁻¹) | Second Excited State (cm⁻¹) |
|---|---|---|---|
| A | 0.547 | 0.543 | 0.539 |
| B | 0.226 | 0.223 | 0.220 |
| C | 0.195 | 0.194 | 0.193 |
Data derived from high-resolution far-infrared studies. aip.orgresearchgate.net
Raman spectroscopy offers complementary information, particularly for symmetric vibrations and those involving less polar bonds, aiding in a complete vibrational assignment. mdpi.com Together, these techniques provide a detailed picture of the molecule's structure and conformational dynamics. latrobe.edu.au
Mass Spectrometry (MS, LC-MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, monitoring reaction progress, and identifying products and intermediates. nih.govchromatographyonline.com
In the analysis of this compound, electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of its exact mass and, consequently, its elemental formula, confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, providing valuable information for elucidating the structure of unknown reaction products or impurities. For cyclopropylamine, characteristic fragmentation pathways might include the loss of the amino group or the opening of the cyclopropyl ring.
MS-based techniques are widely used for real-time reaction monitoring due to their high sensitivity and speed. nih.govpurdue.edu By tracking the ion intensities of reactants, intermediates, and products over time, researchers can obtain detailed kinetic information and gain insights into reaction mechanisms. purdue.edu
Table 3: Hypothetical Mass Spectrometry Data for Cyclopropylamine
| Ion | Formula | m/z (Calculated) | Fragmentation Event |
|---|---|---|---|
| [M+H]⁺ | C₃H₈N⁺ | 58.0651 | Protonated Molecule |
| [M-NH₂]⁺ | C₃H₅⁺ | 41.0391 | Loss of Amino Radical |
Note: m/z values are for the most abundant isotope.
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research
Chromatography is an essential technique for separating components of a mixture, which is critical for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) in Reaction Analysis and Product Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. energetic-materials.org.cn It is routinely employed for purity assessment, quantification, and reaction monitoring.
For the analysis of a salt like this compound, reversed-phase HPLC is often the method of choice. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The acetate counterion can also be quantified simultaneously using a mixed-mode column or a dedicated ion chromatography method. nih.govfishersci.com
Detection is commonly achieved using an ultraviolet (UV) detector if the molecule contains a chromophore, or more universally with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). chromatographyonline.com A simple and sensitive ion chromatography method with a conductometric detector has also been developed for the determination of cyclopropylamine. nih.gov
By injecting aliquots of a reaction mixture at different time points, HPLC can be used to monitor the depletion of starting materials and the formation of products. The area under each chromatographic peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis and the determination of reaction kinetics. Method validation ensures the specificity, linearity, accuracy, and precision of the results. nih.gov
Table 4: Example HPLC Method Parameters for Cyclopropylamine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Analysis of Volatile Cyclopropylamine Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com While free amines can be challenging to analyze by GC due to their polarity and tendency to cause peak tailing on standard columns, the technique is highly effective for volatile derivatives. labrulez.com
To improve chromatographic performance, cyclopropylamine is often converted into a less polar and more volatile derivative prior to analysis. researchgate.net Common derivatization reagents include anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which react with the amine to form stable amides. This process reduces analyte adsorption in the GC system and improves peak shape and detector response. researchgate.net
The separation is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase, such as one based on dimethylpolysiloxane. A flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds, while coupling GC to a mass spectrometer (GC-MS) allows for definitive peak identification based on mass spectra. chromatographyonline.comresearchgate.net Headspace GC is a particularly useful technique for quantifying residual volatile amines in active pharmaceutical ingredients. researchgate.net
Table 5: Example GC Method Parameters for Derivatized Cyclopropylamine
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
Ion Chromatography for Characterization of Cyclopropylamine Salts
Ion chromatography (IC) is a robust and sensitive analytical technique widely employed for the determination of ionic species, making it highly suitable for the characterization of cyclopropylamine salts such as this compound. thermofisher.comthermofisher.com In solution, these salts dissociate into the cyclopropylammonium cation and the corresponding acetate anion. IC allows for the separation and quantification of these ions, providing critical information on the purity, stability, and composition of the compound. nih.govnih.gov The technique is particularly valuable in pharmaceutical analysis for quantifying residual amines or characterizing the active ingredient. thermofisher.com
A stability-indicating ion chromatography method has been developed and validated for the determination of cyclopropylamine (CPA) in pharmaceutical drug substances. nih.govnih.gov This method utilizes cation exchange chromatography coupled with conductivity detection to achieve efficient separation and sensitive detection of the cyclopropylammonium ion. nih.govnih.govmdpi.com
The chromatographic separation is typically performed on a cation exchange column, such as a Metrosep C4, which is designed to separate cationic species. nih.govnih.gov An isocratic mobile phase, consisting of a dilute acidic solution often mixed with an organic modifier like acetonitrile, is used to elute the analyte from the column. nih.govnih.govmdpi.com The acidic eluent ensures that the amine is in its protonated, cationic form, facilitating its interaction with the stationary phase. The use of a conductometric detector provides high sensitivity for the detection of the charged cyclopropylammonium ion. nih.govnih.gov
Detailed research findings have established specific operational parameters for the analysis of cyclopropylamine. The method has been validated according to international guidelines, demonstrating its specificity, linearity, accuracy, and precision. nih.govnih.govmdpi.com The retention time for cyclopropylamine is consistently observed at approximately 5.2 minutes under the specified conditions. nih.gov
The performance and validation of this ion chromatography method are summarized in the following tables.
Table 1: Chromatographic Conditions for Cyclopropylamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Ion Chromatography System with Conductometric Detector | nih.govnih.gov |
| Column | Metrosep C4 (250 mm x 4.0 mm, 5 µm) | nih.govnih.govmdpi.com |
| Mobile Phase | 5 mM Hydrochloric Acid with 10% (v/v) Acetonitrile | nih.govnih.govmdpi.com |
| Elution Mode | Isocratic | nih.govnih.govmdpi.com |
| Flow Rate | 0.9 mL/min | nih.govnih.govmdpi.com |
| Column Temperature | 27°C | nih.govnih.govmdpi.com |
| Injection Volume | 20 µL | nih.gov |
| Detector | Conductometric | nih.govnih.govmdpi.com |
| Run Time | 30 min | nih.gov |
| Retention Time | ~5.2 min | nih.gov |
Table 2: Method Validation Data for Cyclopropylamine Determination
| Validation Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.37 µg/mL – 1.5 µg/mL | nih.govnih.gov |
| Correlation Coefficient (r²) | 0.9971 | nih.govnih.gov |
| Limit of Detection (LOD) | 0.10 µg/mL | nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.37 µg/mL | nih.govnih.gov |
| Accuracy (Average Recovery in Nevirapine) | 97.0% | nih.govnih.gov |
| Accuracy (Average Recovery in Moxifloxacin) | 98.0% | nih.govnih.gov |
This validated ion chromatography method demonstrates high sensitivity and specificity, making it a superior alternative to other techniques like gas chromatography (GC) for this application, offering simpler sample handling and lower analysis costs. nih.gov The method's stability-indicating nature also confirms its ability to separate the cyclopropylamine peak from potential degradants, which is crucial for quality control in pharmaceutical manufacturing. nih.govnih.gov While this method focuses on the cyclopropylammonium cation, the acetate anion could be separately characterized using anion exchange chromatography with a suitable column and eluent system. azom.commetrohm.com
Applications of Cyclopropylamine in Advanced Organic Synthesis Methodologies
Construction of Complex Molecular Architectures Using Cyclopropylamine (B47189) Synthons
The inherent ring strain and the nucleophilic nature of the amino group make cyclopropylamine a valuable synthon for introducing the compact cyclopropyl (B3062369) moiety into larger molecules. longdom.orgnbinno.comlongdom.org This has proven particularly advantageous in medicinal chemistry and materials science, where the cyclopropyl group can significantly influence a molecule's biological activity and physical properties. longdom.orgnbinno.comlongdom.org
Chiral amines are fundamental in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and catalysts. sigmaaldrich.com The rigid cyclopropyl scaffold makes chiral cyclopropylamines particularly effective for inducing stereoselectivity. rsc.org Researchers have developed various methods for the asymmetric synthesis of cyclopropylamines and their subsequent use in constructing chiral centers.
One notable approach involves the use of chiral N-sulfinyl α-chloro ketimines, which react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent deprotection yields the N-unprotected 1-substituted cyclopropylamines. nih.gov Another strategy employs the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins, facilitated by chiral hydrogen-bonding catalysis, to produce enantioenriched cyclopentylamines. rsc.org This method is significant as it allows for the construction of all-carbon quaternary stereocenters. rsc.org
The synthesis of bicyclic cyclopropylamines from amino acid derivatives has also been explored, providing access to novel chiral structures. clockss.org Furthermore, chemoenzymatic methods, utilizing engineered myoglobin (B1173299) catalysts, have been developed for the asymmetric cyclopropanation of vinylarenes to produce chiral cyclopropyl ketones, which can then be converted to a variety of chiral cyclopropane (B1198618) scaffolds, including α-cyclopropylamines. rochester.edu
| Method | Reactants | Catalyst/Reagent | Product | Key Feature |
| Asymmetric [3+2] Photocycloaddition | N-aryl cyclopropylanilines, Olefins | Visible-light photoredox and chiral H-bond catalysis | Enantioenriched cyclopentylamines | Atom-economical, construction of all-carbon quaternary stereocenters. rsc.org |
| From N-sulfinyl α-chloro ketimines | Chiral N-sulfinyl α-chloro ketimines, Grignard reagents | None specified | Chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides | Good yields and diastereoselectivity. nih.gov |
| From Amino Acid Derivatives | Amino acid derivatives, Terminal olefin | Ti(II)-mediated coupling | Bicyclic cyclopropylamines | Access to novel bicyclic systems. clockss.org |
| Chemoenzymatic Synthesis | Vinylarenes, Diazoketones | Engineered Myoglobin (Mb) catalyst | Chiral cyclopropyl ketones | High enantioselectivity, broad substrate scope. rochester.edu |
The reactivity of the cyclopropylamine moiety makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The ring strain of the cyclopropane can be strategically released in ring-opening reactions to drive the formation of larger, more complex cyclic systems.
O-Cyclopropyl hydroxylamines, which can be synthesized on a gram scale, serve as stable precursors for N-heterocyles. nih.gov These compounds can undergo a longdom.orglongdom.org-sigmatropic rearrangement in a one-pot cascade reaction to yield structurally diverse substituted tetrahydroquinolines. nih.gov This method highlights the utility of the cyclopropyl group in facilitating complex rearrangements to build heterocyclic cores.
Furthermore, the development of new synthetic routes to primary cyclopropylamines from readily available nitriles, using a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents, has expanded their accessibility for use in heterocyclic synthesis. organic-chemistry.org
| Precursor | Reaction Type | Resulting Heterocycle | Significance |
| O-Cyclopropyl hydroxylamines | longdom.orglongdom.org-Sigmatropic rearrangement/cyclization/rearomatization cascade | Substituted tetrahydroquinolines | Efficient, one-pot synthesis of N-heterocycles. nih.gov |
| Alkanenitriles and Grignard reagents | Ti(II)- and Lewis acid-mediated coupling | Primary cyclopropylamines (precursors for heterocycles) | Provides a direct, one-step synthesis of cyclopropylamine precursors from common starting materials. organic-chemistry.org |
Development of Novel Synthetic Strategies Utilizing Cyclopropylamine Reactivity
The unique reactivity of cyclopropylamine has spurred the development of innovative synthetic strategies that are more efficient and environmentally friendly. These include the design of cascade reactions and the implementation of green chemistry principles.
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. 20.210.105 The reactivity of cyclopropylamine makes it an excellent component for such reactions.
As previously mentioned, N-arylated O-cyclopropyl hydroxamates can undergo a one-pot longdom.orglongdom.org-sigmatropic rearrangement followed by cyclization and rearomatization to produce substituted tetrahydroquinolines. nih.gov This three-step cascade reaction proceeds efficiently under base-mediated conditions. nih.gov The ability to construct complex heterocyclic structures in a single pot from cyclopropylamine-derived precursors demonstrates the power of this approach.
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com Recent research has focused on developing more sustainable methods for the synthesis of cyclopropylamine. longdom.orglongdom.org
Traditional methods for cyclopropylamine synthesis often involve multiple steps and the use of hazardous reagents. google.comgoogle.com Innovations in this area include the use of biocatalysts and renewable feedstocks to make the production of cyclopropylamine more environmentally friendly and economically viable. longdom.orglongdom.org For instance, the development of continuous-flow microreaction systems for the Hofmann rearrangement step in cyclopropylamine production has been shown to be highly efficient, achieving a yield of up to 96% in just a 4-minute residence time. acs.org This method simplifies the process from a two-stage batch reaction to a one-stage continuous flow, improving safety and efficiency. acs.org
Another green approach involves the direct synthesis of primary amines from aqueous ammonia, which maximizes atom economy by creating a direct cycle between a coproduct and a reactant. rsc.org While not specific to cyclopropylamine in the cited study, such principles are being applied to amine synthesis more broadly.
| Green Chemistry Approach | Methodology | Advantages |
| Continuous-Flow Microreaction | Hofmann rearrangement in a microreactor | High efficiency (96% yield), short reaction time (4 min), simplified one-stage process, improved safety. acs.org |
| Biocatalysis and Renewable Feedstocks | Enzymatic reactions and use of bio-based starting materials | Reduced environmental impact, increased sustainability. longdom.orglongdom.org |
| Atom Economy Improvement | Direct cycle between coproduct and reactant | Maximizes reactant efficiency, minimizes waste. rsc.org |
Exploration of Cyclopropylamine in Materials Science Research
Synthesis of Advanced Polymeric Materials with Cyclopropylamine (B47189) Moieties
The integration of cyclopropylamine into polymer structures is an area of interest for creating materials with enhanced mechanical and thermal properties. longdom.org The inherent strain of the three-membered ring and the reactivity of the amine group allow cyclopropylamine to participate in various polymerization reactions. longdom.org This participation can lead to the formation of specialty polymers suitable for high-performance applications. longdom.org
The amine group provides a reactive site for polymerization, acting as a nucleophile in reactions to form polymer backbones or as a pendant group that can be post-functionalized. longdom.org The rigidity of the cyclopropane (B1198618) ring, when incorporated into a polymer chain, is theorized to contribute to exceptional thermal and mechanical stability. longdom.org While the broader concept is established, detailed examples of specific polymers synthesized with cyclopropylamine moieties and their comprehensive characterization data remain a developing area of academic and industrial research.
Table 1: Potential Polymerization Reactions Involving Cyclopropylamine
| Reaction Type | Role of Cyclopropylamine | Potential Polymer Type |
|---|---|---|
| Polyaddition | Monomer / Co-monomer | Polyamides, Polyimides |
| Ring-opening Polymerization | Initiator / Monomer | Various |
Application in Functional Coatings and Surface Modification Studies
A significant application of cyclopropylamine in materials science is the fabrication of amine-rich functional coatings through plasma polymerization. kuleuven.be This technique uses cyclopropylamine as a monomer precursor in a plasma discharge to deposit thin, highly functional polymer films onto various substrates. kuleuven.bemdpi.com These coatings are particularly valuable in biomedical applications where surface properties are critical for performance. kuleuven.be
Research has focused on optimizing the plasma polymerization process to create stable and functional cyclopropylamine-based plasma polymer films (CPA-PPFs). kuleuven.be Studies have investigated the stability of these coatings in aqueous environments, a crucial factor for any biomedical application, to prevent the leaching of potentially toxic low-molecular-weight species. kuleuven.beresearchgate.net
Detailed research findings include:
Deposition and Stability : CPA has been successfully used to deposit amine-rich thin films using radio frequency (RF) plasma discharges. muni.cz The stability of these films in water is a key research parameter. Optimized conditions in pulsed discharges can produce films with a high nitrogen-to-carbon ratio (N/C > 0.24) and improved water stability. muni.cz For instance, a 280nm thick film showed only a 20% thickness loss after 48 hours of water immersion. muni.cz
Biocompatibility : Plasma-polymerized cyclopropylamine coatings on substrates like poly(ε-caprolactone) (PCL) nanofiber meshes have been shown to improve cellular response. mdpi.com The amine-rich surfaces enhance cell adhesion and proliferation. mdpi.com Studies using fibroblasts have shown that CPA-modified surfaces are non-toxic and capable of supporting cell growth. researchgate.net In one study, the thickness of the CPA-based plasma polymer on PCL nanofibers increased linearly with deposition time, achieving a rate of approximately 0.465 nm/s. mdpi.com
Surface Characterization : The chemical composition of CPA-PPFs has been analyzed using techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). kuleuven.be These analyses confirm the presence of primary and secondary amines, as well as other nitrogen-containing groups like nitriles and imines, which result from the fragmentation of the monomer in the plasma. researchgate.netmuni.cz
Table 2: Properties of Cyclopropylamine Plasma Polymer Films (CPA-PPFs)
| Property | Finding | Source |
|---|---|---|
| Deposition Method | Low-pressure pulsed and continuous wave RF plasma polymerization | muni.cz |
| Amine Content | High amine group concentration (up to 9.2 at. %) achieved | researchgate.net |
| Water Stability | Optimized films exhibit only 2% thickness loss after 24h immersion | researchgate.net |
| Biocompatibility | Substantially increased proliferation rate of C2C12 cells | mdpi.com |
| Deposition Rate on PCL | ~0.465 nm/s | mdpi.com |
Research on Cyclopropylamine-Derived Electrolytes and Ionic Liquids
Cyclopropylamine has been investigated as a component in the development of novel electrolytes, particularly for solid-state batteries. These batteries offer potential improvements in energy density and safety over conventional lithium-ion batteries by replacing flammable liquid electrolytes with solid materials. acs.orgacs.org
A key area of research involves the synthesis of cyclopropylamine magnesium borohydride (B1222165) compounds as potential solid-state electrolytes. acs.orgacs.org These materials are explored for their ionic conductivity and thermal stability.
Detailed research findings include:
Synthesis of Solid-State Electrolytes : Three novel compounds have been synthesized and studied: tricyclopropylamine magnesium borohydride (Mg(BH₄)₂·3CPA), dicyclopropylamine (B1602253) magnesium borohydride (Mg(BH₄)₂·2CPA), and monocyclopropylamine magnesium borohydride (Mg(BH₄)₂·CPA). acs.org The thermal stability of these compounds was found to decrease with increasing cyclopropylamine content. acs.org
Ionic Conductivity : The ionic conductivities of these compounds and their nanocomposites with alumina (B75360) (Al₂O₃) have been measured. The composite Mg(BH₄)₂·CPA–Al₂O₃ showed the highest ionic conductivity, reaching 1.8 × 10⁻⁵ S cm⁻¹ at room temperature. acs.orgacs.org The ionic transference number, which indicates the fraction of total conductivity due to ion migration, was determined to be a near-perfect 0.99999 for this composite. acs.orgacs.org
Hypergolic Ionic Liquids : A series of energetic ionic liquids have been synthesized using N,N-(dimethylcyclopropyl)cyclopropylamines as the cation and dicyandiamide (B1669379) or cyanoborohydride as the anion. energetic-materials.org.cn The inclusion of the strained cyclopropyl (B3062369) ring structure was shown to increase the heats of formation (0.87-1.96 kJ·g⁻¹) and densities (1.01-1.18 g·cm⁻³) of these ionic liquids, which are desirable properties for hypergolic fuels. energetic-materials.org.cn
Table 3: Ionic Conductivity of Cyclopropylamine-Derived Electrolytes
| Compound | Ionic Conductivity (σ) at RT | Activation Energy (Ea) | Ionic Transference Number (T_ion) |
|---|
Mechanistic Biochemical Studies Involving Cyclopropylamine Derivatives
Investigation of Enzyme Inactivation Mechanisms by Cyclopropylamines
The high reactivity of the cyclopropylamine (B47189) moiety allows it to act as a "suicide" inhibitor for several enzymes. Once the enzyme begins to process the cyclopropylamine-containing molecule, the strained ring opens, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.
The inactivation of cytochrome P450 (P450) enzymes by cyclopropylamines has been a subject of detailed investigation. While initial theories suggested a mechanism involving one-electron oxidation at the nitrogen atom followed by the opening of the cyclopropane (B1198618) ring and subsequent covalent modification of the enzyme, further studies have revealed a more complex process. unipv.it
Research has shown that in liver microsomes, compounds such as N-cyclopropylbenzylamine lead to the inactivation of P450 enzymes primarily through the formation of metabolic intermediate complexes (MICs). nih.gov In this mechanism, a nitroso metabolite, formed during the metabolism of the cyclopropylamine, coordinates tightly to the heme iron of the P450 enzyme. nih.gov This coordination prevents the enzyme from carrying out its normal catalytic cycle, leading to its effective inactivation. nih.gov
The formation of these MICs is a multi-step process. For instance, with N-cyclopropylbenzylamine, the pathway appears to involve oxidation by flavin-containing monooxygenase (FMO) to form N-hydroxy-N-cyclopropylbenzylamine. nih.gov This intermediate is further oxidized by P450 and/or FMO, eventually leading to the formation of alpha-nitrosotoluene, which is the precursor to the MIC. nih.gov Interestingly, the formation of these complexes does not occur with certain reconstituted P450 systems (like CYP2B1/2, 2C11, or 2E1) or in microsomes where FMO has been inactivated, highlighting the crucial role of FMO in this inactivation pathway. nih.gov
The metabolism of cyclopropylamines by P450 enzymes can also lead to the formation of reactive ring-opened intermediates that are capable of forming covalent adducts with hepatic proteins, which has been implicated in the hepatotoxicity of some drugs containing this moiety. youtube.com
Cyclopropylamine derivatives, most notably tranylcypromine (B92988), are well-established inhibitors of monoamine oxidases (MAO). nih.govnih.gov MAOs are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov There are two main isoforms of this enzyme, MAO-A and MAO-B. nih.gov
Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B. nih.gov The mechanism of inhibition is believed to be linked to the potentiation of monoamine neurotransmitter activity in the central nervous system. nih.gov By irreversibly inhibiting MAO, tranylcypromine prevents the breakdown of these neurotransmitters, leading to an increase in their concentrations in the brain, which is thought to be responsible for its antidepressant effects. nih.govnih.gov The inhibition is considered irreversible because the body needs to synthesize new MAO enzymes to restore normal function, a process that can take several weeks. nih.gov
The chemical basis for this irreversible inhibition lies in the covalent modification of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor by the cyclopropylamine moiety.
Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is another important enzyme that is inhibited by tranylcypromine and its derivatives. nih.gov LSD1 is a flavin-dependent demethylase that plays a crucial role in gene expression by removing methyl groups from histone proteins. nih.govyoutube.com Given its role in cellular processes, LSD1 has become an important target in cancer therapy. nih.gov
Similar to its action on MAOs, tranylcypromine acts as a mechanism-based covalent inhibitor of LSD1. mdpi.com Structural and mechanistic studies have confirmed the formation of a covalent bond between tranylcypromine and the FAD cofactor of LSD1. nih.gov This covalent modification leads to the irreversible inactivation of the enzyme. The development of tranylcypromine-based LSD1 inhibitors often involves modifying the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over MAOs. nih.govmdpi.com
| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Molecular Event |
|---|---|---|---|
| Cytochrome P450 | Cyclopropylamines | Metabolic Intermediate Complex (MIC) Formation | Nitroso metabolite coordinates with heme iron |
| Monoamine Oxidases (MAO-A/B) | Tranylcypromine (a cyclopropylamine derivative) | Irreversible, Non-selective | Covalent modification of FAD cofactor |
| Lysine Specific Demethylase 1 (LSD1) | Tranylcypromine and its derivatives | Mechanism-based, Covalent | Covalent adduct formation with FAD cofactor |
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Biochemical Interactions
The effectiveness and selectivity of cyclopropylamine derivatives as enzyme inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in understanding these interactions at a molecular level.
Many cyclopropylamine derivatives are chiral molecules, and their stereochemistry can have a profound impact on their interaction with enzymes. The three-dimensional arrangement of atoms can influence both the potency and selectivity of inhibition.
For instance, in a series of tranylcypromine-based LSD1 inhibitors, the stereochemistry of the cyclopropane ring was found to be a critical determinant of inhibitory activity against LSD1. nih.gov Specifically, diastereomers with a (1S,2R) configuration at the cyclopropyl (B3062369) ring were significantly more potent against LSD1 than their (1R,2S) counterparts. nih.gov This highlights the importance of the precise orientation of the cyclopropylamine moiety within the enzyme's active site for effective inhibition.
Furthermore, the stereochemistry at other positions in the molecule can influence selectivity between different enzymes. In the same series of compounds, the configuration of an amino acid residue attached to the tranylcypromine scaffold was shown to affect the selectivity for LSD1 over MAO-B. nih.gov Derivatives with an S configuration at the Z-amino acid moiety showed significantly lower inhibition of MAO-B, thus increasing their selectivity for LSD1. nih.gov This demonstrates that subtle changes in stereochemistry can be exploited to fine-tune the pharmacological profile of these inhibitors.
| Compound Series | Stereochemical Feature | Impact on Activity/Selectivity |
|---|---|---|
| Tranylcypromine-based LSD1 inhibitors | (1S,2R) configuration of cyclopropane ring | Increased potency against LSD1 |
| S configuration at Z-amino acid moiety | Increased selectivity for LSD1 over MAO-B |
The cyclopropylamine moiety is the key functional group responsible for the mechanism-based inactivation of enzymes like MAOs and LSD1. mdpi.com The high strain energy of the three-membered ring makes it susceptible to ring-opening reactions upon enzymatic processing.
The process begins with the enzyme treating the cyclopropylamine as a substrate. This initial interaction often involves a single-electron transfer from the nitrogen atom of the cyclopropylamine to the enzyme's cofactor (e.g., FAD). This generates a radical cation intermediate, which is highly unstable. The instability of this intermediate leads to the rapid opening of the cyclopropane ring, forming a reactive species that can then form a covalent bond with the enzyme, typically at the active site. youtube.com
This "suicide inhibition" is a hallmark of cyclopropylamine-based inhibitors and is the basis for their irreversible action. The covalent bond formed is very stable, and the enzyme is permanently inactivated. This mechanism has been confirmed through various techniques, including X-ray crystallography, which has provided detailed images of the covalent adducts formed between cyclopropylamine inhibitors and their target enzymes. nih.gov In the case of the quinoprotein methylamine (B109427) dehydrogenase, inhibition by cyclopropylamine has been shown to cause covalent cross-linking of the enzyme's subunits. nih.gov
Emerging Research Frontiers and Future Directions in Cyclopropylamine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes for Cyclopropylamine (B47189) Derivatives
The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing cyclopropylamine derivatives. longdom.orglongdom.org Research in this area focuses on improving efficiency, reducing waste, and utilizing renewable resources and less hazardous reagents.
One approach involves the use of readily available starting materials and catalysts that minimize environmental impact. A notable process starts from γ-butyrolactone, converting it to cyclopropylamine through a series of steps that include ring cleavage, esterification, cyclization, and a modified Hofmann reaction. google.com Other established routes include the amination of cyclopropanol with ammonia or amines, often in the presence of a catalyst, and the reductive amination of cyclopropanecarboxaldehyde. longdom.orglongdom.org The reaction of cyclopropyl (B3062369) halides with ammonia or amines also provides a pathway to these compounds. longdom.orglongdom.org
More recent innovations aim to simplify these processes further. A one-step synthesis of primary cyclopropylamines has been developed through a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org This method is advantageous due to its use of readily available substrates and its operational simplicity compared to traditional multi-step syntheses. organic-chemistry.org Another strategy involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org
The push for sustainability also encompasses the use of biocatalysis and renewable feedstocks. longdom.org Biocatalysts, such as engineered enzymes, offer the potential for highly selective transformations under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov The use of eco-friendly solvents, such as tert-butanol, is also being explored to reduce the environmental footprint of these synthetic processes. researchgate.net
| Starting Material | Key Reagents/Catalysts | Description of Route | Reference |
|---|---|---|---|
| γ-Butyrolactone | Hydrohalide, Alkali Metal Hydroxide, Alkali Hypochlorite | A multi-step process involving ring cleavage, cyclization, and Hofmann rearrangement. google.com | google.com |
| Cyclopropanol | Ammonia or Amine Derivatives, Catalysts | Direct amination of the cyclopropanol ring. longdom.orglongdom.org | longdom.orglongdom.org |
| Alkanenitriles | Grignard Reagents, Ti(OiPr)4, BF3·OEt2 | A one-step cooperative Ti(II)- and Lewis acid-mediated coupling reaction. organic-chemistry.org | organic-chemistry.org |
| α-Chloroaldehydes | Zinc, Amines | Reaction proceeds via trapping of a zinc homoenolate with an amine followed by ring-closure. chemrxiv.org | chemrxiv.org |
| Olefins & Diazoketones | Engineered Myoglobin (B1173299) (Biocatalyst) | Highly diastereo- and enantioselective cyclopropanation to form cyclopropyl ketones, which are precursors to cyclopropylamines. nih.gov | nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations of Cyclopropylamine Scaffolds
The strained three-membered ring of cyclopropylamines makes them susceptible to ring-opening reactions, a characteristic that is being harnessed for novel synthetic transformations. acs.org This reactivity allows cyclopropylamine derivatives to serve as versatile intermediates for constructing more complex molecular architectures. nih.gov
Recent research has focused on exploiting the C-C single bond cleavage of aminocyclopropanes in polar, pericyclic, and radical-based reactions. acs.org For instance, dirhodium(II)-catalyzed [3+2] cycloaddition of N-arylaminocyclopropane with alkynes provides access to complex nitrogen-containing heterocycles. acs.org A significant advancement is the development of asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins, which yields valuable enantioenriched cyclopentylamines. This method utilizes a chiral hydrogen-bonding catalytic strategy to achieve high enantioselectivity in a radical-based transformation.
The rearrangement of cyclopropylimines is another area of active exploration, providing pathways to various five-membered N-containing heterocycles. researchgate.net Furthermore, a novel "close-open-close" ring strategy has been designed for the deconstructive cyclopropanation of olefins, enabling the migration of functional groups to form regioselective cyclopropane (B1198618) compounds in a previously unreported manner. researchgate.net These innovative transformations highlight the synthetic potential of the cyclopropylamine scaffold beyond its use as a simple amine building block, opening doors to new chemical space for drug discovery and materials science. nih.govacs.org
| Transformation Type | Description | Resulting Scaffold | Reference |
|---|---|---|---|
| Asymmetric [3+2] Photocycloaddition | Reaction of cyclopropylamines with electron-rich or neutral olefins under chiral H-bonding catalysis. | Enantioenriched Cyclopentylamines | |
| Selective C-C Bond Cleavage | Ring-opening reactions initiated by polar, radical, or pericyclic processes. acs.org | Acyclic or larger ring structures | acs.org |
| Cyclopropylimine Rearrangement | Thermal rearrangement of cyclopropylazoles to form fused heterocyclic systems. researchgate.net | Condensed Heterocycles (e.g., Pyrroles) | researchgate.net |
| Deconstructive Cyclopropanation | A "close-open-close" ring strategy for olefins that enables functional group migration. researchgate.net | Regioselective Cyclopropanes | researchgate.net |
Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in Cyclopropylamine-Mediated Reactions
The development of advanced catalytic systems is crucial for unlocking the full potential of cyclopropylamine chemistry, particularly for challenging reactions like C-N cross-coupling. researchgate.net These catalysts aim to improve reaction efficiency, broaden substrate scope, and achieve higher selectivity under milder conditions.
Palladium-based catalysts have been at the forefront of this research. A novel protocol using a sterically demanding ylide-functionalized phosphine (YPhos) ligand enables the efficient palladium-catalyzed monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature. chemrxiv.org Similarly, air-stable and commercially available π-allylpalladium precatalysts have proven highly effective for the N-arylation of cyclopropylamine, providing access to a variety of (hetero)arylated cyclopropylamines in high yields. acs.org
Beyond palladium, nickel catalysis is emerging as a powerful and cost-effective alternative. Nickel-catalyzed C-N cross-coupling of cyclopropylamine with an unprecedentedly broad range of (hetero)aryl (pseudo)halides has been achieved at room temperature. researchgate.net This system demonstrates a wider scope of reactivity than previously reported palladium or copper catalysts. researchgate.net
In addition to metal catalysis for cross-coupling, other catalytic systems are being designed for the synthesis of the cyclopropylamine core itself. Biocatalysis, using engineered enzymes like a variant of sperm whale myoglobin, has been shown to construct cyclopropyl ketones with high diastereo- and enantioselectivity, which are versatile precursors for chiral cyclopropylamines. nih.gov Iron-catalyzed ring-opening of cyclopropanols represents another cost-effective and environmentally friendly catalytic approach. researchgate.net These advancements in catalysis are making previously difficult transformations more accessible and practical for large-scale applications.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium / YPhos Ligand | Monoarylation of Cyclopropylamine | High efficiency with (hetero)aryl chlorides at room temperature. chemrxiv.org | chemrxiv.org |
| π-Allylpalladium Precatalysts | N-Arylation of Cyclopropylamine | Highly active, air-stable, and provides high yields. acs.org | acs.org |
| Nickel / PAd-DalPhos Ligand | N-Arylation of Cyclopropylamine | Broad scope with (hetero)aryl (pseudo)halides at room temperature; cost-effective. researchgate.net | researchgate.net |
| Engineered Myoglobin | Asymmetric Cyclopropanation | Biocatalytic route with excellent diastereo- and enantioselectivity. nih.gov | nih.gov |
| Iron Catalyst | Ring Opening of Cyclopropanol | Inexpensive, non-toxic, and operates under open-air conditions. researchgate.net | researchgate.net |
Q & A
Q. What are the primary synthetic routes for cyclopropylamine derivatives, and how can intermediates be characterized?
Cyclopropylamine derivatives are synthesized via Curtius rearrangements (acid chloride to isocyanate conversion) or Pd-catalyzed cross-couplings (e.g., condensation with purines). Key intermediates, such as isocyanates or urea derivatives, are characterized using NMR, IR spectroscopy, and mass spectrometry. For example, NMR signals at δ 2.68–1.70 ppm confirm pentacyclic moieties, while IR absorption at 3400 cm⁻¹ identifies alcohols . Purity is assessed via GLC or HPLC, with sublimation used for isolation .
Q. How do base-catalyzed rearrangements of cyclopropylamine derivatives proceed?
Under basic conditions (e.g., KOH in ethylene glycol), cyclopropylamine derivatives undergo cyclopropylcarbinyl-cyclobutyl rearrangements. The reaction mechanism involves isomerization to distonic ions, followed by Meerwein-Ponndorf-Verley reduction, yielding alcohols (e.g., endo-tetracyclononan-3-ol) and trace ketones. Product ratios (e.g., 10:89:1 for 23x:23e:24) are determined by GLC, and stereochemistry is confirmed via Eu(dpm)³-shifted NMR signals .
Q. What analytical techniques are critical for verifying cyclopropylamine acetate derivatives?
NMR (100 MHz) resolves diastereomers through distinct H3 signals (e.g., δ 4.15 ppm for exo-isomers vs. δ 7.60 ppm for endo-isomers). IR spectroscopy identifies functional groups (e.g., 3400 cm⁻¹ for -OH), while mass spectrometry confirms molecular ions (e.g., m/z 136 for C₉H₁₂O). Oxidation (Sarett reagent) to ketones provides additional structural validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in cyclopropylamine cation dissociation pathways?
Cyclopropylamine radical cations isomerize to distonic ions (CH₂CHCHNH₂⁺) upon ionization, as shown by (PU)MP4SDTQ/6-311G** calculations. RRKM modeling predicts slow dissociation rates due to stabilization via 1-aminopropene intermediates. Threshold dissociation energies (e.g., 840 kJ/mol for CH₂CH₂CHNH₂⁺) reconcile experimental mass spectrometry data with theoretical predictions .
Q. What strategies address selectivity challenges in 5-HT receptor affinity studies of cyclopropylamine analogs?
Trans-2-arylcyclopropylamines (e.g., compounds 4 and 5) show higher 5-HT2A affinity (Ki = 0.6–1.2 nM) than DOI but lack selectivity over 5-HT1A (Ki = 8–12 nM). Competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) and calcium flux assays (EC₅₀ = 30–50 nM) differentiate functional activity. Stereochemical control via chiral resolution (e.g., (−)-(1R,2S) isomers) improves target engagement .
Q. How can enzyme stability be optimized in IRED-catalyzed reductive amination with cyclopropylamine?
Imine reductases (IRED-33) enable cyclopropylamine coupling with ketones (e.g., cyclohexanone) at 750 mM substrate concentration. Fed-batch processes double turnover numbers (TON) by mitigating enzyme inactivation. Design of Experiments (DoE) identifies optimal pH (7.5–8.5), cofactor (NADPH) recycling, and temperature (30–35°C) for 100% conversion in 8 hours .
Q. What mechanistic insights explain divergent product ratios in cyclopropylamine rearrangements?
Non-bisected cyclopropylcarbinyl cation geometry prevents Wagner-Meerwein rearrangements, favoring unrearranged acetates (e.g., 12:13 = 7:13 ratio in deamination). Base-catalyzed pathways involve ring-opening to allylic amines, with MP2/6-31G* calculations revealing negligible energy barriers for 1,2-HCNH₂ shifts. Kinetic trapping of intermediates explains slow rate increases with internal energy .
Q. How do [3+2] cycloadditions of cyclopropylamines achieve regiocontrol under photocatalysis?
Visible-light photocatalysis promotes intermolecular cycloadditions with olefins, preserving stereochemistry at R1-bearing carbons. Bicyclic cyclopropylamines (e.g., norbornene derivatives) exhibit high diastereoselectivity (>20:1 dr) due to steric constraints. Reaction optimization includes screening solvents (CH₂Cl₂) and additives (Na₂CO₃) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
